Tris(4-methylphenyl)sulfanium bromide

Description

Significance of Onium Salts in Photochemistry and Materials Science

Onium salts, a broad category of compounds that includes sulfonium (B1226848), iodonium (B1229267), phosphonium, and ammonium (B1175870) salts, are of paramount importance in the fields of photochemistry and materials science. acs.orgnih.gov Their primary role stems from their function as photoinitiators, substances that can generate reactive species upon light absorption, thereby initiating chemical reactions like polymerization. nih.govmq.edu.au In cationic polymerization, for instance, onium salts are used to produce the strong acids necessary to initiate the polymerization of monomers like epoxides and vinyl ethers. nih.govrsc.org

The versatility of onium salts is a significant advantage; their chemical structures can be modified to tune their light absorption characteristics and the properties of the generated acid. google.com This adaptability makes them crucial for applications requiring high spatial and temporal control, such as in 3D printing, the manufacturing of composites, and the formulation of coatings, inks, and adhesives. thieme-connect.detuwien.at The efficiency of these salts in initiating polymerization reactions has made them indispensable tools for creating a wide array of advanced materials with tailored properties. rsc.org

Overview of Sulfonium Salt Classes in Academic Contexts

Sulfonium salts are broadly categorized based on the nature of the organic substituents attached to the positively charged sulfur atom. fiveable.mebritannica.com The main classes include triarylsulfonium, diarylsulfonium, monoarylsulfonium, and trialkylsulfonium salts. Each class exhibits distinct properties regarding thermal stability, nucleophilicity, and photochemical reactivity.

Triarylsulfonium salts are particularly noted for their high thermal stability and their efficiency as photoacid generators. rsc.orgthieme-connect.de Upon irradiation with UV light, they undergo irreversible photolysis, cleaving a carbon-sulfur bond to produce a strong Brønsted acid. ibm.comresearchgate.net This process is highly efficient and forms the basis of their use in photolithography and cationic photopolymerization. researchgate.netrsc.org In contrast, other classes, such as those containing aliphatic groups, may exhibit lower thermal stability, which can be advantageous in applications where thermal initiation is desired. rsc.org The general structure consists of a sulfonium cation and a non-nucleophilic anion, such as hexafluoroantimonate or trifluoromethanesulfonate. google.com

Positioning of Tris(4-methylphenyl)sulfanium Bromide within Contemporary Research

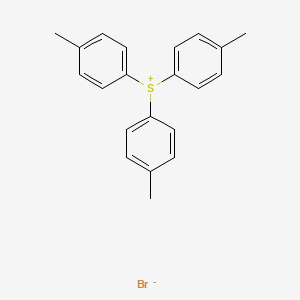

This compound is a specific example of a triarylsulfonium salt that has been a subject of interest in academic and industrial research. Its structure consists of a central sulfur atom bonded to three tolyl (4-methylphenyl) groups, with bromide as the counter-anion.

This compound is primarily investigated for its photochemical properties. ibm.comresearchgate.net Research has shown that, like other triarylsulfonium salts, it undergoes photolysis upon direct irradiation. ibm.com These studies are crucial for understanding the fundamental mechanisms of photo-induced acid generation, which is central to its applications. The synthesis of this compound has been described in the literature, often involving the reaction of a corresponding diaryl sulfoxide (B87167) with a bromoarene. google.com

Within the broader context of triarylsulfonium salts, this compound serves as a model compound for studying how substituents on the aryl rings affect the salt's photochemical reactivity and physical properties. ibm.comresearchgate.net Its utility as a photoinitiator makes it a relevant compound in the development of advanced polymeric materials and photoresist technologies. arborpharmchem.com

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 3744-11-4 |

| Molecular Formula | C21H21BrS |

| Molecular Weight | 385.36 g/mol |

| Synonyms | Tri-p-tolylsulfonium bromide, Sulfonium, tris(4-methylphenyl)-, bromide |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tris(4-methylphenyl)sulfanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21S.BrH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMKIFUAABITSV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621525 | |

| Record name | Tris(4-methylphenyl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3744-11-4 | |

| Record name | Tris(4-methylphenyl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photochemical Mechanisms of Tris 4 Methylphenyl Sulfanium Bromide

Fundamental Photolysis Pathways of Triarylsulfonium Salts

The photodecomposition of triarylsulfonium salts is initiated by the absorption of light, which elevates the molecule to an electronically excited state. From this excited state, the molecule can follow several deactivation pathways, the most significant of which involve the cleavage of a carbon-sulfur (C–S) bond. Two primary mechanisms have been identified for this bond scission: homolytic and heterolytic cleavage. ibm.comosti.govmdpi.com The competition between these pathways is influenced by factors such as the excitation mode (direct irradiation vs. photosensitization), the nature of the solvent, and the specific substituents on the aryl rings. ibm.com

Homolytic cleavage involves the symmetrical breaking of a C–S bond, where each fragment retains one of the bonding electrons. This process results in the formation of a neutral aryl radical and a diarylsulfinyl radical cation. ibm.comaip.org This pathway is particularly significant when the sulfonium (B1226848) salt is excited to its triplet state, often achieved through triplet sensitization. ibm.com However, some degree of homolytic cleavage also occurs during direct irradiation from the singlet excited state. ibm.comosti.gov

The generation of aryl radicals is a key step, as these species are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction and addition to unsaturated systems. researchgate.netmanchester.ac.uk The formation of these radical species has been a subject of extensive investigation, underpinning the use of triarylsulfonium salts as radical initiators. researchgate.netmanchester.ac.uk

Heterolytic cleavage is characterized by the asymmetrical breaking of the C–S bond, where one fragment retains the entire bonding electron pair. This results in the formation of an aryl cation (a phenyl cation in the case of triphenylsulfonium (B1202918) salts) and a neutral diaryl sulfide (B99878) molecule. ibm.comaip.orgresearchgate.net Studies on the direct photolysis of various triarylsulfonium salts suggest that this heterolytic pathway is the predominant mechanism when the reaction proceeds from the singlet excited state. ibm.comosti.gov

The general mechanism is as follows: (Ar)₃S⁺ X⁻ + hν → [ (Ar)₃S⁺ ]* X⁻ → Ar⁺ + (Ar)₂S X⁻

The aryl cation is a powerful electrophile, and in the presence of a proton-donating solvent or monomer (RH), it can abstract a proton to generate a strong Brønsted acid (H⁺). researchgate.net This acid is the ultimate initiator for cationic polymerization, a primary application of these compounds.

The photodecomposition process begins with the absorption of a photon, promoting the triarylsulfonium salt to an excited singlet state (S₁). From this S₁ state, several events can occur. The molecule can undergo direct C–S bond cleavage, primarily through the heterolytic pathway, or it can undergo intersystem crossing (ISC) to a corresponding triplet state (T₁). ibm.com

The direct photolysis mechanism is believed to proceed mainly from the singlet excited state. ibm.comosti.gov In contrast, when a photosensitizer is used, energy transfer from the excited sensitizer (B1316253) populates the triplet state of the sulfonium salt. This triplet state is also labile and decomposes, primarily via homolytic cleavage, to form a triplet geminate radical pair. ibm.com The efficiency of the C–S bond cleavage is dependent on the excited-state energy of the chromophore being sufficient to initiate the process. nih.gov The rate of cleavage has been linked to the energy gap between the LUMO (σ* orbital of the sulfonium group) and the LUMO+1 (π* orbital of the chromophore) in the excited state. nih.gov

Influence of Molecular Structure on Photoreactivity

The molecular structure of triarylsulfonium salts, particularly the nature and position of substituents on the phenyl rings, significantly impacts their photoreactivity. In the case of tris(4-methylphenyl)sulfanium bromide, the three methyl groups play a crucial role. These electron-donating groups can influence the electronic absorption spectrum, the stability of the resulting radical and cationic intermediates, and the quantum yield of decomposition.

A study comparing the photolysis of triphenylsulfonium, tris(4-methylphenyl)sulfonium, and tris(4-chlorophenyl)sulfonium salts revealed differences in their photoproducts, highlighting the effect of the aryl substituent. ibm.com For instance, the introduction of substituents can alter the absorption wavelength; adding a phenylthio group to a triarylsulfonium salt causes a significant red-shift in the maximum absorption wavelength. researchgate.net This modification can make the salt sensitive to longer wavelengths of light.

The table below summarizes the general influence of substituent types on the photoreactivity of triarylsulfonium salts.

| Substituent Type | General Effect on Photoreactivity | Example |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | May stabilize radical cation intermediates. Can cause a slight shift in absorption spectra. | Tris(4-methylphenyl)sulfanium |

| Electron-Withdrawing Groups (e.g., -Cl, -F) | Can influence the quantum yield and product distribution. | Tris(4-chlorophenyl)sulfanium |

| Chromophoric Groups (e.g., -SPh) | Can significantly red-shift the absorption spectrum, increasing sensitivity to longer wavelengths. | [4-(phenylthio)phenyl]diphenylsulfonium |

Intermediates and Reaction Products in Photoinitiated Processes

The photolysis of this compound generates a cascade of reactive intermediates that lead to the final reaction products. The primary intermediates are dictated by the dominant cleavage pathway, whether homolytic or heterolytic.

Upon direct irradiation, both cleavage mechanisms occur, leading to a mixture of intermediates. ibm.comosti.gov The primary products from the photolysis of tris(4-methylphenyl)sulfanium salts in solution include di(4-methylphenyl) sulfide and rearrangement products such as methylphenylthio-methylbiphenyls. ibm.com The formation of these rearrangement products is indicative of an in-cage recombination mechanism following the initial bond cleavage. ibm.com In the presence of a proton donor, the generation of a Brønsted acid is a key outcome, which is crucial for photoinitiation of polymerization. researchgate.net

The cleavage of the C–S bond in this compound directly yields the primary reactive species: the 4-methylphenyl radical and the 4-methylphenyl cation.

4-Methylphenyl Radical (CH₃-C₆H₄•): This species is formed through homolytic cleavage. ibm.comresearchgate.net It is a neutral radical that can abstract hydrogen atoms from the solvent or add to monomers.

4-Methylphenyl Cation (CH₃-C₆H₄⁺): This species is the product of heterolytic cleavage. ibm.comresearchgate.net It is a highly reactive electrophile that readily reacts with nucleophiles or abstracts protons to form a strong acid.

The table below details the primary intermediates generated from each photolysis pathway.

| Photolysis Pathway | Primary Intermediates | Subsequent Products/Reactions |

| Homolytic Cleavage | 4-methylphenyl radical (tolyl radical) and di(4-methylphenyl)sulfinyl radical cation | Hydrogen abstraction, radical addition, formation of benzene (B151609) derivatives. |

| Heterolytic Cleavage | 4-methylphenyl cation (tolyl cation) and di(4-methylphenyl) sulfide | Proton abstraction from solvent/monomer to generate Brønsted acid (H⁺), initiation of cationic polymerization. |

Secondary Photoproducts and Rearrangement Reactions

Upon direct irradiation, the photolysis of triarylsulfonium salts, including this compound, proceeds from the singlet excited state. This leads to the formation of both previously identified products and newly characterized rearrangement products. ibm.comresearchgate.net The primary photochemical event is the cleavage of a carbon-sulfur bond, which can occur either heterolytically or homolytically. ibm.com

Homolytic cleavage results in a singlet geminate radical pair, specifically a 4-methylphenyl radical and a bis(4-methylphenyl)sulfinyl radical cation, confined within a solvent cage. ibm.com Within this cage, the radical pair can recombine in several ways. The primary "in-cage" recombination process leads to the formation of rearrangement products, which are substituted phenylthiobiphenyls. ibm.comresearchgate.net For this compound, this would result in methyl-substituted phenylthio-biphenyl isomers.

In addition to these in-cage products, "cage-escape" products are also formed. researchgate.net If the radical fragments diffuse out of the solvent cage, they can react with the solvent or other species. The predominant cage-escape product is bis(4-methylphenyl) sulfide. ibm.comresearchgate.net The formation of these products demonstrates a dual pathway for the decomposition of the excited sulfonium salt.

Further secondary photochemical reactions can occur, particularly in solid-state or high-concentration environments. For instance, primary photoproducts like diphenylsulfide (in the case of the parent triphenylsulfonium salt) can absorb another photon and undergo cyclization to form dibenzothiophene (B1670422). researchgate.net Similarly, the rearrangement product, 2-(phenylthio)biphenyl, can undergo secondary photolysis to yield triphenylene (B110318). researchgate.net These secondary reactions highlight the complexity of the photochemical cascade initiated by the initial C-S bond cleavage.

The general mechanism can be summarized as follows:

Excitation : The tris(4-methylphenyl)sulfanium cation absorbs a photon, promoting it to an excited singlet state.

C-S Bond Cleavage : The excited cation undergoes homolytic cleavage to form a caged radical pair: [4-methylphenyl radical + bis(4-methylphenyl)sulfinyl radical cation]. ibm.com

In-Cage Recombination : The radical pair recombines within the solvent cage to form rearrangement products (e.g., methyl-substituted phenylthiobiphenyls). ibm.comresearchgate.net

Cage Escape : The radicals escape the solvent cage. The 4-methylphenyl radical may abstract a hydrogen from the solvent to form toluene, while the sulfinyl radical cation can lead to the formation of bis(4-methylphenyl) sulfide. ibm.com

Role of Environmental Factors on Photochemical Efficiency (e.g., Solvent, Polymer Matrix)

The efficiency of the photochemical processes and the distribution of photoproducts for this compound are significantly influenced by the surrounding environment, such as the solvent or a polymer matrix. ibm.comresearchgate.net Key environmental factors include the viscosity and polarity of the medium.

Solvent Effects:

The ratio of in-cage recombination products to cage-escape products (C/E ratio) is a critical parameter that is highly dependent on the solvent viscosity. ibm.comresearchgate.net

Viscosity : In solvents of low viscosity, the radical fragments formed upon photolysis can diffuse apart more easily, leading to a higher proportion of cage-escape products like bis(4-methylphenyl) sulfide. Conversely, in more viscous solvents, the diffusion of the radical fragments is restricted, which favors in-cage recombination and increases the yield of rearrangement products (phenylthiobiphenyl isomers). researchgate.net This results in a higher C/E ratio in viscous media.

Polarity : The polarity of the solvent can also affect the reaction pathways, although viscosity is often the dominant factor for the C/E ratio. ibm.com

Polymer Matrix Effects:

When this compound is dispersed within a polymer film, the high viscosity of the matrix has a profound effect on the photochemistry. researchgate.net

Enhanced In-Cage Products : The rigid polymer environment acts as a highly effective solvent cage, significantly hindering the diffusion of the photogenerated radical fragments. This leads to a substantial increase in the formation of in-cage recombination products compared to what is observed in dilute, non-viscous solutions. researchgate.net C/E ratios can be as high as 5:1 in the solid state. researchgate.net

Polymer Sensitization : While high viscosity favors in-cage products, photolysis in certain polymer films can sometimes result in lower-than-expected C/E ratios. This phenomenon is attributed to a sensitization process where the polymer itself absorbs light and transfers energy to the sulfonium salt. This can alter the excited state dynamics and subsequent reaction pathways. researchgate.net

Topochemical Factors : In the solid state, such as a polymer film, topochemical factors become important. The fixed orientation and proximity of the sulfonium salt and its photoproducts can enable secondary photochemical reactions that are not prevalent in solution. For example, the formation of complex products like triphenylene and dibenzothiophene from primary photoproducts has been observed in poly(methyl methacrylate) (PMMA) films, suggesting that the polymer matrix facilitates these subsequent in-cage reactions. researchgate.net

The following table summarizes the expected influence of the environment on the major photoproducts of a triarylsulfonium salt.

| Environment | Viscosity | Predominant Pathway | Major Products | Expected C/E Ratio |

| Dilute Acetonitrile Solution | Low | Cage Escape | Bis(4-methylphenyl) sulfide, Toluene | Low (~1) researchgate.net |

| Glycerol Solution | High | In-Cage Recombination | Methyl-substituted phenylthiobiphenyls | High |

| Polymer Film (e.g., PMMA) | Very High | In-Cage Recombination | Methyl-substituted phenylthiobiphenyls | Very High (>1) researchgate.net |

This compound: A Focused Examination of its Role as a Photoacid Generator

This compound is a salt belonging to the triarylsulfonium class of compounds, which are pivotal components in modern advanced materials, particularly in the formulation of photoresists for microlithography. These compounds function as photoacid generators (PAGs), substances that generate a strong acid upon exposure to light. This photochemically generated acid then acts as a catalyst for subsequent chemical transformations within a material matrix, a concept central to chemically amplified resists.

Role As Photoacid Generators in Advanced Materials

Integration with Polymer Systems in Photoresist Formulations

The integration of photoacid generators (PAGs) into polymer systems is a cornerstone of chemically amplified (CA) photoresist formulations, which are essential for high-resolution photolithography. This compound belongs to the triarylsulfonium salt class of PAGs, which are widely utilized for their high quantum yields and thermal stability. The efficacy of these PAGs is not solely dependent on the sulfonium cation, which acts as the chromophore, but is critically influenced by the polymer matrix and the counter-anion.

Upon exposure to deep ultraviolet (DUV) radiation, the tris(4-methylphenyl)sulfanium cation absorbs a photon and undergoes irreversible photolysis. This process leads to the cleavage of a carbon-sulfur bond, ultimately generating a strong Brønsted acid—in this case, hydrobromic acid (HBr). The surrounding polymer matrix plays a crucial role in this initial step by influencing the efficiency of acid generation. Factors such as the polarity of the polymer and its glass transition temperature (Tg) can affect the photolytic pathway and the mobility of the resulting photoproducts.

The photogenerated acid acts as a catalyst for a cascade of chemical transformations within the polymer matrix during a subsequent post-exposure bake (PEB) step. In a typical positive-tone chemically amplified resist, the polymer contains acid-labile protecting groups, such as tert-butoxycarbonyl (t-Boc). The acid catalyzes the deprotection of these groups, rendering the exposed regions of the resist soluble in an aqueous alkaline developer. The compatibility and miscibility of the PAG with the host polymer are paramount for ensuring a uniform distribution of the acid generator, which is critical for achieving high-resolution patterns. Patents have highlighted that the bulky nature of some sulfonium salts can ensure good compatibility with resist resins and allow for controlled acid diffusion. google.comgoogle.com

The choice of the anion (bromide in this case) is a determining factor for the strength of the photogenerated acid and its diffusion characteristics within the polymer film. While superacids derived from non-nucleophilic anions like hexafluoroantimonate (SbF₆⁻) or perfluorobutanesulfonate (B13733166) (PFBS⁻) are common in high-resolution lithography, the hydrobromic acid generated from the bromide salt has different properties that influence the resist's performance.

Research on analogous triarylsulfonium salts provides insight into the performance metrics that can be expected. For instance, studies on molecular glass resists, where the PAG functionality is covalently attached to a core molecule, demonstrate the potential for creating single-component resists. acs.orgresearchgate.net This integration eliminates issues related to PAG diffusion and phase separation that can occur in blended systems. A molecular resist incorporating a sulfonium salt was shown to resolve dense line/space patterns down to 25 nm, showcasing the high-resolution capabilities of this class of PAGs. acs.org

The performance of a photoresist system is a complex interplay between the PAG, the polymer, and processing conditions. The table below summarizes findings from research on systems using triarylsulfonium-based PAGs, illustrating the typical parameters and performance.

Table 1: Research Findings on Triarylsulfonium-Based Photoresist Systems

| Polymer/Resin System | Triarylsulfonium PAG (Cation/Anion) | Exposure Wavelength (nm) | Key Findings & Performance Metrics |

| Tetraphenylsilane Derivative (Molecular Glass) | Sulfonium Salt Group bound to Tetraphenylsilane | 254 (UV), E-Beam | The sulfonium unit effectively generated acid to catalyze deprotection. Resolved 25 nm dense line/space patterns. acs.org |

| Molecular Glass Resist | Tris(4-(tert-butoxycarbonyloxy)-3,5-dimethylphenyl)sulfonium hexafluoroantimonate | 248 (UV), E-Beam | Showed a sensitivity of 4 mJ/cm² and a contrast ratio between 6 and 15. Imaged 50 nm lines with a low line edge roughness (LER) of 3.96 nm. researchgate.netarborpharmchem.com |

| Epoxy, Vinyl Ether, Oxetane Monomers | Diphenyliodonium and Triarylsulfonium Salts with various anions | UV | Cationic photopolymerization was effectively initiated. Thermal stability and efficient photodecomposition were noted as key benefits of sulfonium salts. researchgate.net |

| Chemically Amplified Resist | General Sulfonium Salts | 193 (ArF) | Patents describe sulfonium salts with bulky structures to control acid diffusion and ensure good compatibility with the polymer resin, improving resolution and exposure latitude. google.comgoogle.com |

This table presents data from related triarylsulfonium salt systems to illustrate performance, as specific research on the integration of this compound in photoresists is not widely available.

The photolysis of tris(4-methylphenyl)sulfonium salts has been confirmed through spectroscopic studies. Upon irradiation in solution, new rearrangement products such as phenylthiobiphenyls and diphenyl sulfide are formed, which is evidence of the decomposition of the sulfonium salt structure required for acid generation. acs.org This fundamental photochemical process is the basis for its function in any polymer matrix. The integration of these PAGs into the polymer system, whether as a blended component or an integrated part of the polymer backbone, is a versatile strategy for designing advanced photoresist materials.

Applications in Cationic Photopolymerization

Initiation of Cationic Polymerization by Tris(4-methylphenyl)sulfanium Bromide

Triarylsulfonium salts are effective initiators for the cationic polymerization of various heterocyclic and vinyl monomers. The initiation process involves the photolytic generation of a Brønsted acid that subsequently protonates the monomer, leading to the formation of a cationic propagating species.

Cationic ring-opening polymerization (ROP) is a primary method for polymerizing cyclic ethers. Triarylsulfonium salts are known to initiate the ROP of epoxides like cyclohexene (B86901) oxide and styrene (B11656) oxide. rsc.orgresearchgate.net The polymerization of tetrahydrofuran (B95107) (THF) can also be initiated by strong acids generated from cationic photoinitiators. mdpi.com

Cyclohexene Oxide (CHO): The polymerization of CHO is readily initiated by the strong acid generated from the photolysis of triarylsulfonium salts. The high reactivity is due to the strained three-membered ring of the epoxide. While specific kinetic data for this compound is not readily available, studies on similar triarylsulfonium salts demonstrate high conversion rates in the polymerization of cycloaliphatic epoxides. rsc.org

Styrene Oxide (SO): Similar to other epoxides, styrene oxide can undergo cationic ring-opening polymerization. rsc.orgrsc.org The presence of the phenyl group can influence the polymerization mechanism and the properties of the resulting polyether.

Tetrahydrofuran (THF): The cationic ring-opening polymerization of THF is a well-known process, though it is generally less reactive than the polymerization of epoxides. mdpi.com Strong acids are required for initiation, which can be supplied by the photolysis of triarylsulfonium salts.

Table 1: General Polymerization Characteristics of Cyclic Ethers with Triarylsulfonium Salt Photoinitiators

| Monomer | Polymerization Type | General Reactivity | Key Factors |

| Cyclohexene Oxide | Cationic Ring-Opening | High | Ring strain, initiator efficiency |

| Styrene Oxide | Cationic Ring-Opening | Moderate to High | Ring strain, electronic effects of substituent |

| Tetrahydrofuran | Cationic Ring-Opening | Lower | Lower ring strain, requires strong acid |

Note: This table represents general trends for triarylsulfonium salts, as specific data for this compound is limited.

Vinyl ethers are highly reactive monomers in cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the resulting carbocationic propagating species. Triarylsulfonium salts are effective photoinitiators for the polymerization of a wide range of vinyl ethers. mdpi.com The polymerization is typically rapid and can proceed to high conversions.

The polymerization of epoxides is a major application of triarylsulfonium salt photoinitiators. rsc.orgnih.gov The photogenerated acid readily initiates the ring-opening of the epoxide, leading to the formation of polyethers. This process is fundamental to many UV-curing applications. The efficiency of the polymerization can be influenced by the structure of the epoxide and the nature of the counter-ion of the sulfonium (B1226848) salt.

Triarylsulfonium salts initiate ring-opening polymerization by generating a Brønsted acid upon photolysis. This acid then protonates the heterocyclic monomer (e.g., an epoxide or cyclic ether), creating a cationic active center. The propagation proceeds by the successive attack of the monomer on this active center.

Mechanistic Studies of Cationic Photopolymerization Initiated by Sulfonium Salts

The mechanism of photoinitiation by triarylsulfonium salts involves several key steps. encyclopedia.pubresearchgate.netresearchgate.net

Photoexcitation: The triarylsulfonium cation absorbs a photon of UV light, promoting it to an excited singlet state.

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

Homolytic Cleavage: The excited state undergoes homolytic cleavage of a carbon-sulfur bond, generating a diarylsulfinyl radical cation and an aryl radical.

Hydrogen Abstraction: The diarylsulfinyl radical cation abstracts a hydrogen atom from a suitable donor (e.g., solvent or monomer), producing a protonated diarylsulfide.

Proton Release: The protonated diarylsulfide releases a proton (a strong Brønsted acid, H⁺), which then initiates the cationic polymerization.

The generated Brønsted acid (H⁺) then initiates the polymerization of monomers like epoxides and vinyl ethers. researchgate.net

Role in UV-Curing and Crosslinking Reactions

Triarylsulfonium salts, including by extension this compound, are crucial components in UV-curing technology. jst.vnresearchgate.net UV curing is a process where high-intensity UV light is used to create a cross-linked polymer network from a liquid formulation.

In formulations containing multifunctional monomers (e.g., diepoxides or divinyl ethers), the cationic polymerization initiated by the photogenerated acid leads to the formation of a highly cross-linked, solid polymer film. These cured materials often exhibit excellent adhesion, chemical resistance, and desirable mechanical properties. The efficiency of the curing process is dependent on the concentration of the photoinitiator, the intensity of the UV light, and the composition of the formulation. jst.vn

Table 2: Applications of Triarylsulfonium Salt-Based UV-Curing

| Application Area | Monomer Types | Desired Properties of Cured Material |

| Coatings | Epoxides, Vinyl Ethers | High gloss, abrasion resistance, chemical resistance |

| Adhesives | Epoxides | Strong bonding, rapid cure |

| Inks | Epoxides, Vinyl Ethers | Good adhesion to substrate, durability |

| 3D Printing (Stereolithography) | Epoxides | High resolution, good mechanical properties |

Note: This table illustrates general applications for triarylsulfonium salts. Specific performance with this compound may vary.

Sensitization Strategies for Enhanced Photopolymerization (e.g., NIR-Sensitization)

Triarylsulfonium salts, including this compound, inherently exhibit strong absorption in the UV region of the electromagnetic spectrum. researchgate.net However, many applications demand responsiveness to longer wavelengths, such as visible or near-infrared (NIR) light, to allow for deeper curing of thick or highly filled materials and to mitigate potential damage to sensitive substrates. To overcome this limitation, various sensitization strategies are employed.

A primary mechanism for extending the spectral sensitivity of triarylsulfonium salts is free-radical promoted cationic polymerization (FRPCP) . researchgate.netrsc.org This process involves a separate photoinitiator that absorbs light at the desired longer wavelength and generates free radicals. These free radicals can then interact with the sulfonium salt, leading to its decomposition and the formation of the initiating cationic species. This indirect activation allows the use of a wide array of visible light and NIR-absorbing dyes and radical initiators.

The general mechanism for FRPCP involves the oxidation of a photochemically generated radical by the onium salt (in this case, this compound). This electron transfer reaction produces a carbocation, which then initiates the cationic polymerization of monomers like epoxides. researchgate.net The efficiency of this process is governed by the redox potentials of the involved species.

Near-infrared (NIR) sensitization is a particularly valuable strategy, as NIR radiation offers significant penetration depth through materials. nih.govresearchgate.netnih.gov This is crucial for curing thick composite sections or materials containing fillers that scatter shorter wavelengths of light. The sensitization in the NIR region is typically achieved using specific dyes, such as cyanine (B1664457) dyes, which absorb strongly in the 700-900 nm range. researchgate.netrsc.org When combined with a triarylsulfonium salt like this compound, these NIR sensitizers can initiate polymerization upon exposure to NIR light sources, such as NIR-LEDs. researchgate.net

The process of NIR-sensitized cationic polymerization has been demonstrated effectively with various monomers, including epoxides, vinyl ethers, and oxetanes. nih.govresearchgate.netnih.gov The combination of a sensitizer (B1316253) and an onium salt, such as a triarylsulfonium salt, can also be utilized in hybrid curing systems to form interpenetrating polymer networks (IPNs), which exhibit enhanced mechanical properties. researchgate.netnih.gov

Development of Advanced Photocurable Composites

The rapid and efficient curing enabled by photoinitiators like this compound is highly advantageous in the fabrication of advanced composite materials. turkchem.net Photopolymerization offers a low-energy, fast, and environmentally friendly alternative to traditional thermal curing methods for producing fiber-reinforced composites. turkchem.net

In the context of composites, this compound can be used to initiate the polymerization of epoxy resins, which are common matrix materials known for their excellent mechanical properties and chemical resistance. turkchem.net However, the curing of thick or fiber-reinforced epoxy composites via photopolymerization presents challenges due to the limited penetration depth of UV light. turkchem.net This is where the sensitization strategies discussed previously become critical.

By employing free-radical promoted cationic polymerization, the curing of epoxy composites can be initiated throughout the material's thickness. researchgate.net This technique, sometimes referred to as radical-induced cationic frontal polymerization (RICFP), utilizes the exothermic nature of the initial surface polymerization to trigger thermal radical initiators deeper within the composite. The radicals produced then interact with the sulfonium salt to continue the cationic polymerization front through the material. researchgate.net

The incorporation of various reinforcing agents, such as glass fibers, carbon nanotubes, and other functional fillers, into photocurable resins initiated by onium salts leads to composites with tailored properties. researchgate.netnih.gov Research has shown that the addition of fillers can significantly enhance the mechanical strength, modulus, and fracture toughness of the resulting cured material. researchgate.netnih.govmdpi.com For instance, the integration of multiwalled carbon nanotubes into an epoxy-acrylate resin has been shown to improve both the tensile modulus and hardness of the photocurable composite. researchgate.net

The development of these advanced photocurable composites is crucial for a range of high-performance applications, from dental materials to aerospace components. The ability to precisely control the curing process with light, facilitated by photoinitiators like this compound, allows for the fabrication of complex shapes and intricate designs with high fidelity.

Below is a table summarizing the types of monomers and fillers used in the development of advanced photocurable composites relevant to the applications of triarylsulfonium salt photoinitiators.

| Monomer Type | Filler/Reinforcement | Resulting Composite Properties |

| Epoxy Resins | Glass Fibers | Enhanced shear, bending, and tensile strength. |

| Epoxy-Acrylate Resins | Multiwalled Carbon Nanotubes (MWCNTs) | Increased tensile modulus and hardness. |

| Acrylate/Methacrylate Resins | Packable Fillers | Varied flexural strength, modulus, and wear resistance. |

| Bio-based Epoxy Resins | Cellulose and Flax Fibers | High-performance bio-composites with strong fiber-matrix adhesion. |

| Ceramic/Polymer Resins | Alumina (Al2O3) Particles | Improved hardness and elastic modulus for 3D printing. |

| Acrylate Resins | Potassium Titanate | Enhanced flexural strength and hardness for medical applications. |

Applications in Organic Synthesis and Catalysis

Generation of Aryl Radicals for Carbon-Carbon Bond Formation

A primary application of tris(4-methylphenyl)sulfonium salts is as a reliable source of aryl radicals, specifically the 4-methylphenyl (or p-tolyl) radical. nih.govosti.gov Sulfonium (B1226848) salts are known to undergo facile single-electron reduction, leading to the cleavage of a carbon-sulfur bond to generate an aryl radical and a diaryl sulfide (B99878). nih.govresearchgate.net This process is a fundamental mode of reactivity for these compounds. researchgate.net

The generated 4-methylphenyl radical is a key intermediate for the construction of new carbon-carbon bonds. nih.govlibretexts.org These radical intermediates can react with various partners, such as alkenes and alkynes, to form more complex molecular architectures. libretexts.org The reaction of the 4-methylphenyl radical with isoprene, for example, has been studied to understand the formation of dimethyldihydronaphthalene isomers, highlighting the synthetic potential of this reactive species. osti.gov This method provides a valuable alternative to traditional cross-coupling methods for creating C-C bonds.

Role in Visible-Light Photocatalytic Reactions

The utility of tris(4-methylphenyl)sulfonium bromide is significantly enhanced in the context of visible-light photocatalysis. researchgate.netrsc.org In these reactions, a photocatalyst, upon absorbing light, becomes sufficiently reducing to interact with the sulfonium salt, initiating a radical cascade.

Sulfonium Salts as Precursors in Electrophilic Aromatic Functionalization

Beyond radical generation, the inherent positive charge on the sulfur atom in sulfonium salts like tris(4-methylphenyl)sulfonium bromide allows them to act as electrophiles. nih.gov While their use as radical precursors is more common in photocatalysis, they can also serve as arylating agents in electrophilic substitution reactions. In this context, the sulfonium salt delivers an aryl group to a nucleophilic partner. This mode of reactivity has been harnessed in the design of various reagents for electrophilic functionalization, demonstrating the compound's synthetic versatility. nih.gov

Catalytic Applications in Non-Polymerization Contexts

The applications of tris(4-methylphenyl)sulfonium bromide extend to various catalytic transformations beyond polymerization. Its role in photocatalysis is a prime example, where it is a key substrate in catalytic cycles that enable C-H/C-H biaryl coupling and the late-stage functionalization of complex molecules, including those of medicinal and agrochemical importance. researchgate.net These methods are valued for their selectivity and tolerance of diverse functional groups such as aldehydes, ketones, and esters. researchgate.net Furthermore, radical arylation using aryl halides in aromatic solvents, a related transformation, highlights the broader utility of generating aryl radicals for creating carbo- and heterobiaryls in non-polymeric systems. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Tris(4-methylphenyl)sulfanium bromide

| Property | Value | Source |

|---|---|---|

| CAS Number | 3744-11-4 | arborpharmchem.comcatsyn.comwarshel.com |

| Molecular Formula | C₂₁H₂₁BrS | catsyn.comriyngroup.com |

| Molecular Weight | 385.36 g/mol | catsyn.comriyngroup.com |

| Purity | Typically ≥98% | catsyn.com |

Table 2: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| Tris(4-methylphenyl)sulfonium bromide | Tri-p-tolylsulfonium bromide | C₂₁H₂₁BrS |

| Isoprene | 2-methyl-1,3-butadiene | C₅H₈ |

| Tris(trimethylsilyl)silane | TTMSS | C₉H₂₈Si₄ |

| Azobisisobutyronitrile | AIBN | C₈H₁₂N₄ |

Advanced Spectroscopic and Mechanistic Characterization in Research

Spectroscopic Techniques for Investigating Photoproducts and Intermediates

Upon exposure to ultraviolet (UV) radiation, tris(4-methylphenyl)sulfanium bromide undergoes photolysis, leading to the formation of various photoproducts and reactive intermediates. The primary photochemical event involves the cleavage of a carbon-sulfur bond. researchgate.netradtech.org The investigation of these species is heavily reliant on a suite of spectroscopic techniques, including UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Direct irradiation of triarylsulfonium salts like this compound results in both homolytic and heterolytic cleavage of the C–S bond. researchgate.net Homolytic cleavage yields a radical cation and an aryl radical, while heterolytic cleavage produces a diaryl sulfide (B99878) and an aryl cation. These reactive intermediates can then react further, leading to the final photoproducts. The primary photoproducts identified from the photolysis of this compound are di-p-tolyl sulfide and rearrangement products, specifically isomers of methylphenylthiobiphenyl. researchgate.netradtech.org

UV-Vis Spectroscopy: UV-Vis spectroscopy is instrumental in monitoring the disappearance of the parent sulfonium (B1226848) salt and the appearance of photoproducts. Tris(4-methylphenyl)sulfanium salts typically exhibit strong absorption bands in the deep UV region. For instance, the parent triphenylsulfonium (B1202918) salt has an absorption maximum around 227 nm, and the introduction of a phenylthio group can cause a red-shift to approximately 313 nm. researchgate.net The photolysis can be followed by observing the decrease in the absorbance of the sulfonium salt's characteristic peak over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the photoproducts.

¹H NMR: The ¹H NMR spectrum of the major cage-escape product, di-p-tolyl sulfide , would show characteristic signals for the aromatic protons and the methyl protons. The aromatic protons would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), and the methyl protons would present as a singlet around δ 2.3-2.4 ppm.

¹³C NMR: The ¹³C NMR spectrum of di-p-tolyl sulfide provides further structural confirmation, with distinct signals for the methyl carbons, the aromatic carbons, and the carbon atoms directly bonded to the sulfur atom. researchgate.net For the rearrangement products, such as 4-methyl-1,1'-biphenyl , the ¹³C NMR spectrum is more complex but provides key information for identifying the specific isomers formed. rsc.org

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS), is crucial for identifying and quantifying the photoproducts. The mass spectrum of di-p-tolyl sulfide would show a molecular ion peak (M⁺) corresponding to its molecular weight (214.33 g/mol ). nih.gov The fragmentation pattern can provide further structural information. For instance, the mass spectrum of the related compound, di-p-tolyl sulfone, is well-documented and can serve as a reference for fragmentation analysis. nist.gov

Table 1: Spectroscopic Data for a Major Photoproduct of this compound

| Compound Name | Technique | Observed Signals/Data | Reference(s) |

| Di-p-tolyl sulfide | ¹H NMR | Aromatic protons (doublets, ~δ 7.0-7.5 ppm), Methyl protons (singlet, ~δ 2.3-2.4 ppm) | researchgate.net |

| Di-p-tolyl sulfide | ¹³C NMR | Distinct signals for methyl, aromatic, and sulfur-bonded carbons | researchgate.net |

| Di-p-tolyl sulfide | Mass Spectrometry | Molecular ion peak (M⁺) at m/z 214 | nih.gov |

| 4-methyl-1,1'-biphenyl | ¹³C NMR | δ 141.2, 138.4, 137.0, 129.5, 128.7, 127.0, 126.9, 21.1 | rsc.org |

Note: The NMR chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Kinetic Studies of Photoinitiation and Polymerization Processes

The efficiency of this compound as a photoinitiator is determined by the kinetics of both the photoacid generation and the subsequent polymerization. These kinetics are influenced by factors such as the chemical structure of the sulfonium salt, the monomer being polymerized, and the reaction conditions.

The quantum yield of photoacid generation (Φ_acid) is a key parameter that quantifies the efficiency of the photoinitiator. It represents the number of acid molecules produced per photon absorbed. For triarylsulfonium salts, these quantum yields can be quite high, often in the range of 0.2 to 0.9, indicating an efficient conversion of light energy into chemical reactivity. vesps2021.net

The rate of polymerization can be monitored by various techniques, including dilatometry, gravimetry, and real-time spectroscopic methods. For cationic polymerization of monomers like epoxides and vinyl ethers, the rate of polymerization is directly proportional to the concentration of the initiating cationic species, which in turn depends on the rate of photoacid generation.

For example, in the cationic polymerization of cyclohexene (B86901) oxide initiated by certain cation-radical salts, the rate of polymerization increases with time under specific conditions. researchgate.net The molecular weight of the resulting polymer is also influenced by the polymerization time and conditions. researchgate.net The study of these kinetics is essential for controlling the properties of the final polymer, such as its molecular weight, polydispersity, and network structure.

Table 2: Kinetic Parameters for Triarylsulfonium Salt Initiated Polymerization

| Initiator System | Monomer | Kinetic Parameter | Value | Reference(s) |

| Triarylsulfonium Salt | Cycloaliphatic Epoxy Resin | Reaction Rate | Dependent on photocuring temperature and initiator concentration | researchgate.net |

| Cation-Radical Salts | Cyclohexene Oxide | Polymerization Rate | Increases with polymerization time | researchgate.net |

| Triarylsulfonium Hexafluoroantimonate | 3,4-epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate | Heat of Reaction | Dependent on photocuring temperature | researchgate.net |

Real-Time Monitoring of Acid Generation and Polymerization Fronts

The ability to monitor the generation of the Brønsted acid and the progression of the polymerization in real-time is crucial for understanding the reaction mechanism and for process control in industrial applications.

Real-Time Fourier Transform Infrared (FTIR) Spectroscopy: Real-time FTIR, particularly using an attenuated total reflectance (ATR) accessory, is a powerful technique for monitoring the kinetics of polymerization. researchgate.netnih.gov By tracking the disappearance of the characteristic absorption bands of the monomer (e.g., the epoxide ring stretching vibration) and the appearance of bands corresponding to the polymer, the rate of polymerization can be determined in situ. mdpi.com This method allows for the study of the influence of various parameters, such as initiator concentration, light intensity, and temperature, on the polymerization kinetics.

Frontal Polymerization Monitoring: this compound and other triarylsulfonium salts are effective initiators for frontal polymerization, a process where a self-propagating polymerization front moves through a monomer or resin. radtech.org This technique is particularly useful for the rapid curing of thick or filled materials. The propagation of the polymerization front can be monitored in real-time using several methods:

Thermocouples: An array of thermocouples placed along the reaction vessel can track the temperature profile of the propagating front. nist.govvesps2021.net The high exothermicity of the polymerization reaction results in a sharp temperature increase as the front passes each thermocouple, allowing for the calculation of the front velocity and the maximum temperature reached.

Infrared Thermography: This non-invasive technique provides a two-dimensional temperature map of the reaction, allowing for the visualization of the polymerization front's shape and propagation.

Optical Monitoring: Changes in the optical properties of the material, such as refractive index or color, as it transitions from monomer to polymer can also be used to track the front's movement.

These real-time monitoring techniques provide invaluable data for developing and optimizing frontal polymerization processes, ensuring complete and uniform curing of the material.

Theoretical and Computational Studies of Tris 4 Methylphenyl Sulfanium Bromide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Tris(4-methylphenyl)sulfanium bromide at the molecular level. These studies provide a detailed picture of the molecule's electronic structure, which is crucial for explaining its absorption of light and subsequent chemical reactions.

Upon absorption of ultraviolet (UV) light, the Tris(4-methylphenyl)sulfanium cation is promoted to an electronically excited state. researchgate.net Theoretical calculations have shown that for triarylsulfonium salts, the photolysis can proceed through two main pathways: heterolytic and homolytic cleavage of the carbon-sulfur bond. ibm.commdpi.comosti.gov

Heterolytic Cleavage: This pathway involves the direct fragmentation of the excited singlet state to produce a diaryl sulfide (B99878) and an aryl cation. ibm.comosti.gov This process is a key step in the generation of a Brønsted acid, which is the ultimate catalytic species in chemically amplified photoresists.

Homolytic Cleavage: This pathway involves the cleavage of the C-S bond to form a diarylsulfinyl radical cation and an aryl radical. ibm.commdpi.comresearchgate.net These radical species can then undergo further reactions, including in-cage recombination or reaction with the surrounding solvent or polymer matrix, to eventually generate a Brønsted acid. ibm.com

Quantum chemical simulations, including those utilizing advanced techniques on superconducting quantum processors for model sulfonium (B1226848) cations, help to elucidate the potential energy surfaces of the ground and excited states, revealing the energetic barriers and dominant fragmentation pathways. nih.govnih.gov These calculations are essential for predicting the efficiency of photoacid generation and for designing new PAGs with improved properties.

Table 1: Key Data from Quantum Chemical Calculations of Triarylsulfonium Salt Photolysis

| Computational Method | Property Calculated | Finding | Reference |

|---|---|---|---|

| Ab initio / DFT | Excited State Potential Energy Surfaces | Elucidation of homolytic and heterolytic bond dissociation pathways. | ibm.commdpi.com |

| Quantum Simulation (on model systems) | Ground and Excited State Properties | Demonstration of feasibility for computing molecular properties and fragmentation pathways on quantum devices. | nih.govnih.gov |

Molecular Dynamics Simulations of Photolysis and Acid Diffusion

While quantum chemistry provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of the photolysis process and the subsequent behavior of the generated acid within a complex environment like a polymer photoresist. acs.org MD simulations model the movement of atoms and molecules over time, providing insights into processes that are crucial for the performance of the photoresist. nih.govmdpi.com

Upon photolysis of the Tris(4-methylphenyl)sulfanium cation, a strong acid (in this case, hydrobromic acid) is generated. The effectiveness of this acid in catalyzing the deprotection of the polymer resin depends on its ability to diffuse through the polymer matrix. MD simulations can be used to model this diffusion process, taking into account factors such as:

The size and shape of the acid molecule.

The chemical structure and morphology of the polymer matrix. acs.org

The interactions between the acid, the polymer, and other components of the photoresist formulation.

These simulations can help to understand how the diffusion of the acid influences critical lithographic parameters such as the resolution and line-edge roughness of the final patterned features. utexas.edu By simulating the trajectories of the acid molecules, researchers can visualize the "acid diffusion cloud" and predict how it will impact the final resist profile.

Computational Modeling of Photoinitiator Performance in Polymer Matrices

Atomistic and mesoscale modeling approaches are employed to simulate the behavior of the entire photoresist system. acs.orgutexas.edu These models can provide valuable information on:

Dispersion of the PAG: The distribution of the PAG within the polymer matrix is critical for uniform acid generation. acs.org Computational models can predict whether the PAG will be evenly dispersed or form aggregates, which can lead to defects in the final pattern. acs.orgutexas.edu

Photoacid-Polymer Interactions: The interaction between the generated acid and the polymer backbone can affect both the acid's diffusion and its catalytic activity. rsc.org Modeling can help to identify specific interactions that may enhance or hinder the deprotection reaction.

Stochastic Effects: At the nanoscale, random fluctuations in the number of photons absorbed and the distribution of PAG molecules can lead to significant variations in the final resist features, a phenomenon known as line-edge roughness. utexas.edu Mesoscale Monte Carlo simulations are particularly useful for modeling these stochastic effects and predicting their impact on lithographic performance. utexas.edu

By integrating data from quantum chemical calculations and molecular dynamics simulations into these larger-scale models, a comprehensive understanding of the entire photolithographic process can be achieved. This multi-scale modeling approach is invaluable for the rational design of new photoresist materials with improved performance. utexas.edu

Table 2: Computational Modeling Approaches for Photoinitiator Performance

| Modeling Scale | Technique | Focus of Study | Key Insights | Reference |

|---|---|---|---|---|

| Atomistic | Molecular Dynamics | PAG dispersibility and solvation in the polymer. | The polymer's chemical structure influences PAG distribution. | acs.org |

| Mesoscale | Monte Carlo Simulations | Stochastic phenomena in photoresists. | Prediction of line-edge roughness and the impact of component concentrations. | utexas.edu |

Future Research Directions and Emerging Applications

Design of Next-Generation Sulfonium (B1226848) Photoinitiators for Specific Wavelengths or Applications

The development of next-generation sulfonium photoinitiators is a vibrant area of research, driven by the need for greater control over polymerization processes, particularly with the advent of visible light and LED curing technologies. nih.gov Historically, triarylsulfonium salts like tris(4-methylphenyl)sulfanium bromide were primarily activated by short-wavelength UV light, which limited their application. mdpi.comacs.org Current research focuses on tuning the molecular structure of these salts to absorb light at specific, longer wavelengths and to enhance their efficiency for particular applications.

One of the most promising strategies involves the "integrated approach," where a chromophore is covalently linked to the sulfonium salt. rsc.org This creates a monocomponent photoinitiator where an intramolecular electron transfer process sensitizes the decomposition of the acid-generating sulfonium moiety. rsc.org This method is a significant improvement over multicomponent systems, which can be complex to formulate. nih.gov

Key design strategies and research findings include:

D-π-A and D-π-D Architectures: Researchers have successfully designed sulfonium salts with donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) structures. mdpi.comrsc.org By systematically altering the electron-donating groups, the π-conjugated system, and the position of the sulfonium group, the absorption spectra can be precisely controlled to match the emission of near-UV and visible light LEDs (365–425 nm). rsc.orgresearchgate.net For instance, introducing a triphenylamine (B166846) scaffold, known for its excellent light absorption in the near-UV/visible range, has led to photoinitiators with broad absorption between 250 and 450 nm. mdpi.com

Structural and Substituent Effects: The placement of substituents on the aromatic rings has a profound impact on photoreactivity. Studies have shown that moving a sulfonium substituent from the para to the meta position can significantly increase the quantum yield of photoacid generation, even if it causes a slight blueshift in the maximum absorption wavelength. rsc.org Furthermore, introducing functionalities like a phenylthio group can red-shift the maximum absorption wavelength from the deep UV (e.g., 227 nm) to the near-UV range (e.g., 313 nm). researchgate.net

Application-Specific Solubility and Stability: Beyond wavelength tuning, research is also directed at modifying the solubility and thermal stability of these initiators. By adjusting the length of alkyl chains on the sulfonium salt, for example, their compatibility with hydrophobic monomers and oligomers can be improved. google.com Novel photoacid generators (PAGs) based on anions like tetrakis(perfluoro-t-butyloxy)aluminate have demonstrated not only advantageous reactivity but also high thermal stability, which is crucial for applications involving pre- and post-bake processing steps. acs.orgrsc.org

Interactive Table: Structural Modifications and Photophysical Properties of Sulfonium Photoinitiators

| Photoinitiator Type | Structural Feature | Targeted Wavelength Range | Key Advantage |

|---|---|---|---|

| D-π-A Sulfonium Salts | Donor-π-Acceptor Conjugated System | Near-UV to Visible (365-425 nm) | High efficiency for LED curing, tunable absorption. rsc.orgresearchgate.net |

| Triphenylamine-based | Triphenylamine Chromophore | Near-UV/Visible (250-450 nm) | Broad absorption, high two-photon absorption cross-section. mdpi.com |

| Thianthrenium Salts | Heterocyclic Sulfonium Group | Near-UV (300-320 nm) | High quantum yields, excellent thermal stability. acs.org |

| Alkoxyaluminate Anion PAGs | Specialized Counter-anion | UV and Higher Wavelengths (with sensitizers) | Enhanced reactivity and thermal stability. rsc.org |

Exploration in Novel Materials Science Fields Beyond Traditional Photoresists

While triarylsulfonium salts are well-established as photoacid generators in photoresists for microelectronics and coatings, their utility is expanding into new frontiers of materials science. acs.orgacs.org Their unique combination of thermal stability, electrochemical properties, and reactivity is being leveraged to create advanced functional materials.

Two significant emerging applications are:

High-Performance Anion Exchange Membranes (AEMs): Triarylsulfonium cations are being investigated as robust functional groups for AEMs, which are critical components in electrochemical devices like fuel cells and water electrolyzers. acs.orgnih.gov The key challenge in AEMs is finding cationic groups that are stable in the highly alkaline environments of these devices. acs.org Research has shown that introducing sterically bulky substituents on the aryl rings of the triarylsulfonium cation dramatically increases its alkaline resistance. acs.orgnih.govacs.org For example, bis(2,5-dimethylphenyl)mesitylsulfonium was found to be 25 times more stable than the conventional benzyltrimethylammonium (B79724) cation. acs.org This enhanced stability is attributed to the steric hindrance preventing nucleophilic attack on the sulfur center. acs.org These findings open the door to developing more durable and efficient AEMs. acs.orgrsc.orgresearchgate.net

Thermally Robust Ionic Liquids (ILs): Select triarylsulfonium salts have been identified as precursors for a new class of ionic liquids with exceptional thermal stability. rsc.orgrsc.orgresearchgate.net When paired with anions like bis(trifluoromethylsulfonyl)imide (Tf₂N⁻), these salts can remain stable in air for extended periods (e.g., 90 days) at temperatures as high as 300 °C. rsc.orgrsc.org This remarkable stability surpasses that of many conventional ILs based on imidazolium (B1220033) or quaternary ammonium (B1175870) cations, which tend to decompose via Sₙ2 or E2 pathways. acs.org The per-arylated structure of the triarylsulfonium cation prevents these common degradation mechanisms. acs.org These ultra-stable ILs are promising for high-temperature applications such as thermal energy storage, high-performance lubricants, and as additives for high-performance polymers. rsc.orgrsc.orgresearchgate.net

Advanced Photocatalytic Systems Utilizing Triarylsulfonium Salts

Triarylsulfonium salts are emerging as highly versatile reagents in the field of photocatalysis. Their ability to act as both photoacid generators and sources of aryl radicals under mild conditions makes them powerful tools for a variety of chemical transformations.

Current research in this area is focused on:

Photoredox-Catalyzed Aryl Radical Generation: Triarylsulfonium salts can be efficiently reduced by a photocatalyst under visible light irradiation to generate aryl radicals. scilit.comresearchgate.net These highly reactive intermediates can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. scilit.comresearchgate.net This method provides a valuable alternative to traditional methods of generating aryl radicals, which often require harsh conditions. researchgate.net This strategy has been applied to the synthesis of complex molecules and the late-stage functionalization of pharmaceuticals. researchgate.net

Photoactivated Ring-Opening Polymerization: Triarylsulfonium salts, such as those with hexafluorophosphate (B91526) anions, serve as effective photoactivated catalysts for the ring-opening polymerization of various cyclic monomers like epoxides and lactones. rsc.org Upon UV irradiation, they generate a strong Brønsted acid that initiates polymerization. researchgate.net This allows for precise spatial and temporal control over the initiation process.

Photoinduced Thermal Frontal Polymerization: A particularly innovative application is the use of a dual sulfonium salt system for curing thick, opaque composite materials. rsc.org In this system, a photochemically active triarylsulfonium salt at the surface is excited by light, generating enough heat to trigger the decomposition of a second, thermally labile alkyl-based sulfonium salt. rsc.org This initiates a self-sustaining thermal front that propagates through the entire material, ensuring a complete cure even in areas inaccessible to light. rsc.org This technique is highly promising for the rapid manufacturing of fiber-reinforced polymer composites. rsc.org

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Tris(4-methylphenyl)sulfanium bromide?

The synthesis of sulfonium bromides typically involves nucleophilic substitution or alkylation reactions. For example, analogous sulfonium salts are synthesized by reacting thioethers with alkyl halides under controlled conditions. A documented method involves heating tetrahydrothiophene with 2,4'-dibromoacetophenone in benzene to yield dialkylphenacylsulfonium bromides . Adapting this approach, this compound could be synthesized by reacting 4-methylphenylthiol with a brominated alkylating agent (e.g., methyl bromide) in a polar aprotic solvent. Purification often involves recrystallization or column chromatography to remove unreacted precursors.

Q. How is X-ray crystallography utilized to confirm the structural integrity of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL) enables refinement of crystallographic parameters such as unit cell dimensions, bond lengths, and angles . For sulfonium salts, key metrics include the S–C bond distances (typically 1.8–1.9 Å) and the geometry around the sulfur center (distorted tetrahedral). A related sulfonium bromide, dimethyl(2-oxo-2-phenylethyl)sulfanium bromide, was characterized with orthorhombic symmetry (space group Pbca) and refined to R = 0.027, confirming structural accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm). <sup>31</sup>P NMR is irrelevant here but <sup>1</sup>H-<sup>13</sup>C HSQC can resolve overlapping signals.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M-Br]<sup>+</sup> ion).

- FTIR : Peaks near 600–700 cm<sup>-1</sup> correspond to C–S stretching vibrations.

Advanced Research Questions

Q. What experimental challenges arise in the purification of this compound, and how are they mitigated?

Sulfonium salts are often hygroscopic and prone to decomposition under ambient conditions. Challenges include:

- Solubility Issues : Limited solubility in non-polar solvents necessitates polar solvents (e.g., acetonitrile) for recrystallization.

- Byproduct Formation : Trace alkyl halides or thioethers require silica gel chromatography (eluent: dichloromethane/methanol gradients) .

- Moisture Sensitivity : Reactions and storage must occur under inert atmospheres (N2 or Ar) to prevent hydrolysis.

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The 4-methylphenyl groups introduce steric hindrance, potentially slowing nucleophilic attacks at the sulfur center. Electron-donating methyl substituents increase the electron density on the sulfur, enhancing its stability but reducing electrophilicity. Comparative studies with non-methylated analogs (e.g., triphenylsulfanium bromide) can elucidate reactivity trends. Kinetic assays under varying temperatures and catalysts (e.g., Pd/Cu systems) may reveal mechanistic pathways .

Q. Are there contradictions in reported crystallographic data for sulfonium bromides, and how can they be resolved?

Discrepancies in bond angles or lattice parameters may arise from differences in crystallization solvents or measurement temperatures. For example, dimethyl(2-oxo-2-phenylethyl)sulfanium bromide shows a unit cell volume of 2225.3 Å<sup>3</sup> at 296 K , but solvent-free crystals might differ. Multi-scan absorption corrections (e.g., SADABS) and high-resolution detectors (e.g., CCD diffractometers) improve data reliability .

Q. What role does this compound play in materials science, particularly in organic electronics?

Sulfonium salts are explored as photoacid generators (PAGs) in photolithography and as dopants in organic semiconductors. Their strong electron-withdrawing properties can modulate charge transport in thin-film transistors (TFTs). For instance, analogous phosphonium bromides enhance electroluminescence efficiency in OLEDs by improving hole-electron recombination .

Methodological Considerations

- Synthetic Optimization : Use kinetic monitoring (e.g., in situ IR) to track reaction progress and minimize side products.

- Thermal Stability : TGA/DSC analysis can determine decomposition thresholds (>200°C for most sulfonium salts).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties and reaction transition states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.